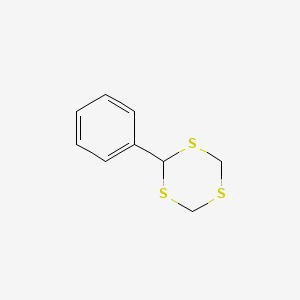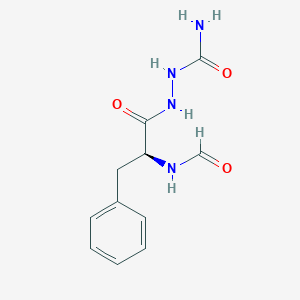
N-Formylphenylalanine semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylphenylalanine semicarbazide is a compound that belongs to the class of semicarbazides, which are known for their widespread applications in agrochemistry, drug discovery, and organic synthesis . Semicarbazides are derivatives of urea and have versatile biological activities, making them interesting subjects for scientific research .
Preparation Methods
The synthesis of N-Formylphenylalanine semicarbazide can be achieved through various methods. One common approach involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine to yield the semicarbazide . This method allows for the production of semicarbazides on a large scale with good yield and purity . Industrial production methods often utilize similar synthetic routes but may involve additional steps to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
N-Formylphenylalanine semicarbazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenylisocyanate, and aldehydes or ketones . For example, the reaction of this compound with acetylacetone can lead to the formation of pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Formylphenylalanine semicarbazide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties . In medicine, semicarbazides are explored for their potential use as drugs for treating various diseases . Additionally, in the industry, semicarbazides are used as organic corrosion inhibitors and eco-friendly insecticides .
Mechanism of Action
The mechanism of action of N-Formylphenylalanine semicarbazide involves its interaction with molecular targets and pathways within cells. Semicarbazides are known to bind to metal ions such as copper or iron, which can influence various biochemical processes . This binding can lead to the inhibition of certain enzymes or the modulation of cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-Formylphenylalanine semicarbazide can be compared with other semicarbazide derivatives, such as 4-aminosemicarbazide, methylsemicarbazide, and dimethylsemicarbazide . These compounds share similar chemical structures but may exhibit different biological activities and chemical reactivity. For example, while this compound may have potent antimicrobial properties, other semicarbazides might be more effective as anticancer agents . The uniqueness of this compound lies in its specific chemical structure, which can influence its reactivity and biological activity.
Properties
CAS No. |
35858-70-9 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[(2S)-1-(2-carbamoylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C11H14N4O3/c12-11(18)15-14-10(17)9(13-7-16)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,16)(H,14,17)(H3,12,15,18)/t9-/m0/s1 |
InChI Key |
TZYCHMCFFPDGAN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)N)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NNC(=O)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
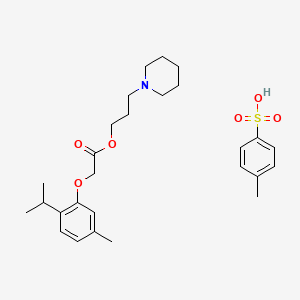

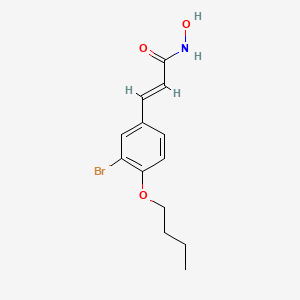

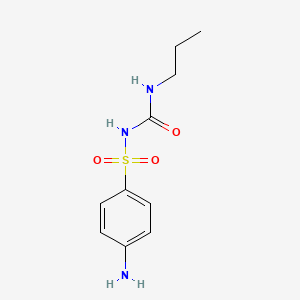
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
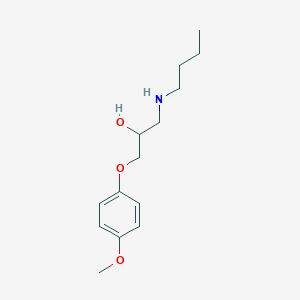


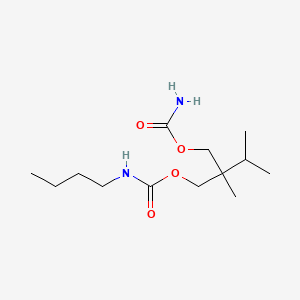
![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
